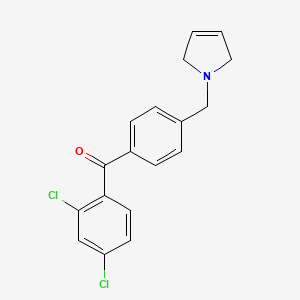

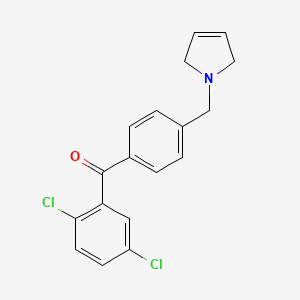

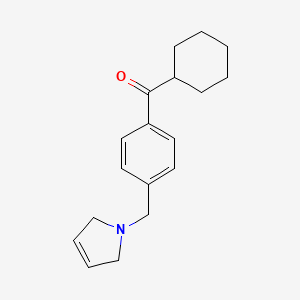

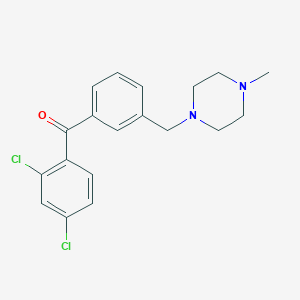

2,4-二氯-3'-(4-甲基哌嗪甲基)二苯甲酮

描述

The compound 2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone is a derivative of benzophenone with specific substituents that alter its chemical and physical properties. While the provided papers do not directly discuss this compound, they do provide insights into the reactivity of benzophenone derivatives and related structures, which can be extrapolated to understand the potential behavior of the compound .

Synthesis Analysis

The synthesis of benzophenone derivatives often involves photochemical reactions or the use of oxidative systems. For instance, the photochemical reaction of 4-methylamino-3-penten-2-one with benzophenone resulted in the formation of a substituted amino ketone . Similarly, benzophenone-sensitized reactions can lead to the formation of various heterocyclic compounds, as seen in the synthesis of triazapentaphene and other derivatives . These methods could potentially be adapted for the synthesis of 2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzophenone derivatives can be complex, with the potential for disorder in substituent groups, as observed in the redetermination of the structure of 4-chloro-2',4',6'-triethylbenzophenone . This suggests that the molecular structure of 2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone could also exhibit such complexities, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

Benzophenone and its derivatives participate in a variety of chemical reactions. For example, the addition of nucleophiles to benzophenone derivatives can lead to Michael-type nucleophilic addition, as seen with sulfur- and oxygen-containing nucleophiles . The reactivity of 2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone towards different nucleophiles would be an interesting area of study, potentially leading to a range of products depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives can be elucidated through techniques such as cyclic voltammetry (CV) and UV-vis spectra, as demonstrated in the study of benzo[1,2-b:4,5-b']dichalcogenophenes . These methods could be employed to determine the electrochemical and optical properties of 2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone. Additionally, the presence of chloro substituents can affect the addition modes in reactions, as seen with chloro-substituted 1,4-benzoquinones , which could also be relevant for understanding the properties of the compound .

科学研究应用

代谢和毒理学方面

- 肝微粒体中的代谢:Watanabe 等人(2015 年) 的一项研究调查了苯并苯酮-3(BP-3)的代谢,它是一种与 2,4-二氯-3'-(4-甲基哌嗪甲基)二苯甲酮相关的化合物,在大鼠和人肝微粒体中。结果发现,BP-3 经历了复杂的代谢转化,产生了具有不同雌激素和抗雄激素活性的各种代谢物。

环境影响和污染

- 环境中的存在:Zhang 等人(2011 年) 的研究揭示了苯并苯酮型紫外线过滤剂的广泛存在,包括 2,4-二氯-3'-(4-甲基哌嗪甲基)二苯甲酮的衍生物,在沉积物和污水污泥中。这表明这些化合物对环境造成了污染。

转化和降解

- 水处理中的转化:刘等人(2016 年)在他们的研究中发现,像 4-羟基苯并苯酮这样的苯并苯酮化合物在水处理中的氯化消毒过程中会发生转化,产生各种有毒副产物(Liu 等人,2016 年)。

在消费品中的使用

- 在食品中检测:Van Hoeck 等人(2010 年) 的工作证明了苯并苯酮和 4-甲基苯并苯酮的存在,类似于早餐麦片中的化合物,表明其在食品包装中的用途。

医学研究

- 抗肿瘤特性:Prabhakar 等人(2006 年) 的研究发现,某些苯并苯酮类似物(与 2,4-二氯-3'-(4-甲基哌嗪甲基)二苯甲酮相关)在艾利希腹水瘤细胞中表现出抗肿瘤和促凋亡作用。

光催化反应

- 异苯并呋喃的生成和截获:Faragher 和 Gilchrist(1976 年) 探索了 2-(α-溴烷基)苯并苯酮(与所讨论的化合物密切相关)如何参与生成异苯并呋喃,这对于特定的光催化反应至关重要。

化学分析和检测

- 人血清中测定方法:Tarazona 等人(2013 年) 开发了一种分析方法,用于测定苯并苯酮-3 及其在人血清中的主要代谢物,突出了这些化合物在生物监测中的重要性。

材料科学

- 在复合材料中的使用:Hu 等人(2009 年) 的一项研究表明,苯并苯酮衍生物可用于制造表现出单链磁体行为的层状复合材料,表明在材料科学中具有潜在应用。

人类健康和安全

- 通过人皮肤的渗透:Janjua 等人(2008 年) 研究了苯并苯酮-3 在人中的经皮吸收,其与 2,4-二氯-3'-(4-甲基哌嗪甲基)二苯甲酮具有结构相似性。他们发现这些化合物可以穿透人皮肤并进入血液。

安全和危害

Safety precautions include keeping the substance out of reach of children, avoiding contact with skin and eyes, and using personal protective equipment as required4. It should be handled under inert gas and protected from moisture4.

未来方向

The future directions of 2,4-Dichloro-3’-(4-methylpiperazinomethyl) benzophenone are not specified in the search results. However, given its potential applications in various fields1, it may continue to be a subject of interest in scientific research.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and safety data sheets.

属性

IUPAC Name |

(2,4-dichlorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Cl2N2O/c1-22-7-9-23(10-8-22)13-14-3-2-4-15(11-14)19(24)17-6-5-16(20)12-18(17)21/h2-6,11-12H,7-10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJICFXIPBQLDLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

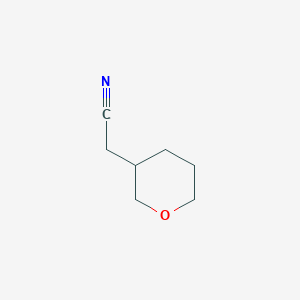

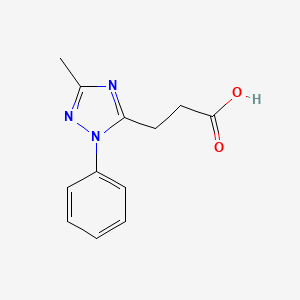

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643446 | |

| Record name | (2,4-Dichlorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone | |

CAS RN |

898789-23-6 | |

| Record name | Methanone, (2,4-dichlorophenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dichlorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(5-{[(3-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359574.png)

![3-(5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)propanoic acid](/img/structure/B1359577.png)

![4-({[5-(3-Methoxybenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1359578.png)

![2-{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}propanoic acid](/img/structure/B1359579.png)

![Methyl 4-{[5-(anilinocarbonyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate](/img/structure/B1359580.png)

![2-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B1359585.png)

![2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid](/img/structure/B1359587.png)